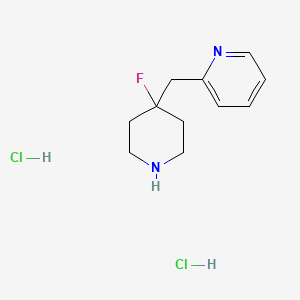

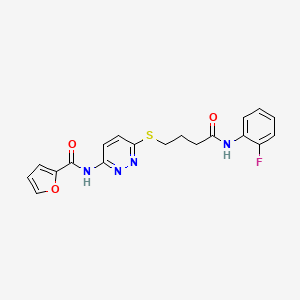

![molecular formula C17H15FN2O3S B2712288 4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898461-99-9](/img/structure/B2712288.png)

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide” is a complex organic molecule. It is part of the quinoline family, which is a class of nitrogen-containing bicyclic compounds . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . This compound is available for purchase.

Synthesis Analysis

The synthesis of this compound might involve complex organic reactions. The synthesis of related compounds, such as 4-hydroxy-2-quinolones, involves synthetic approaches and applications in the synthesis of related four-membered to seven-membered heterocycles .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. It contains a pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. The reactions of related compounds, such as 4-hydroxy-2-quinolones, have been studied extensively .Wissenschaftliche Forschungsanwendungen

GABAA/Benzodiazepine Receptor Affinity

Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, with structures related to the query chemical, exhibit high affinity for the GABAA/benzodiazepine receptor. This indicates potential applications in neurological or psychiatric drug development (Tenbrink et al., 1994).

Anticancer and Radioprotective Properties

Novel quinolines and pyrimido[4,5-b]quinolines bearing a sulfonamide moiety, similar to the compound , have shown promising in vitro cytotoxic activity against cancer cells and in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2007).

Applications in Drug Synthesis

A related compound, 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide, was used in the synthesis of novel quinolines, which demonstrated interesting cytotoxic activity against cancer cells (Ghorab et al., 2008).

Anion Binding and Sensing

Fluorinated derivatives, such as octamethyloctafluorocalix[4]pyrrole and dipyrrolylquinoxaline, act as neutral anion receptors with enhanced affinities compared to non-fluorinated congeners. This suggests potential use in anion sensing applications (Anzenbacher et al., 2000).

Fluorescent Chemosensors

Compounds like 2-(2-oxo-2-(quinolin-8-ylamino)ethoxy)-N-(pyridine-2-ylmethyl) benzamide, composed of a quinoline group, have been synthesized as fluorescent sensors, showing selectivity and sensitivity to certain metal ions in acetonitrile aqueous solution (Li et al., 2014).

Treatment of Neuropsychiatric and Neurological Disorders

Tetracyclic butyrophenones, including a compound structurally similar to the queried chemical, have shown potential as multifunctional drug candidates for treating neuropsychiatric and neurological disorders, due to their binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors (Li et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S/c18-13-2-4-15(5-3-13)24(22,23)19-14-9-11-1-6-16(21)20-8-7-12(10-14)17(11)20/h2-5,9-10,19H,1,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPSZAUHPZDHTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

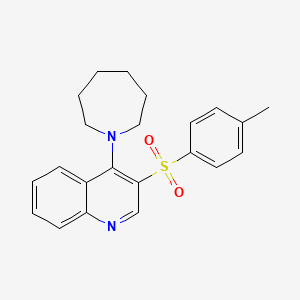

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

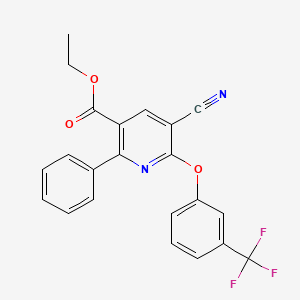

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)

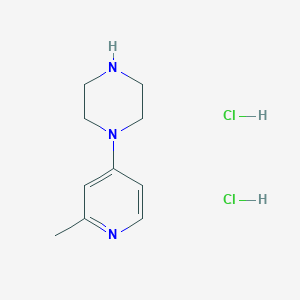

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)